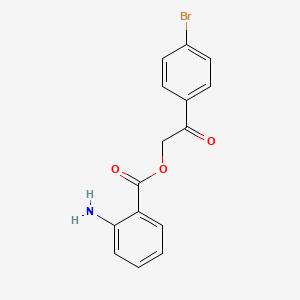
2-(4-Bromophenyl)-2-oxoethyl 2-aminobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-2-oxoethyl 2-aminobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group and an aminobenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2-aminobenzoate typically involves the esterification of 2-aminobenzoic acid with 2-(4-bromophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of catalysts such as titanium dioxide nanoparticles can further enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 2-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenyl)-2-oxoethyl 2-aminobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2-aminobenzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobenzoic acid: Shares the bromophenyl group but lacks the ester and aminobenzoate moieties.
2-Aminobenzoic acid: Contains the aminobenzoate moiety but lacks the bromophenyl group.
Methyl 2-aminobenzoate: Similar ester structure but with a methyl group instead of the bromophenyl group
Uniqueness
2-(4-Bromophenyl)-2-oxoethyl 2-aminobenzoate is unique due to the combination of its bromophenyl and aminobenzoate groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
130627-15-5 |
|---|---|
Molekularformel |
C15H12BrNO3 |
Molekulargewicht |
334.16 g/mol |
IUPAC-Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-aminobenzoate |
InChI |
InChI=1S/C15H12BrNO3/c16-11-7-5-10(6-8-11)14(18)9-20-15(19)12-3-1-2-4-13(12)17/h1-8H,9,17H2 |
InChI-Schlüssel |
QDHTYFBGDMVYGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


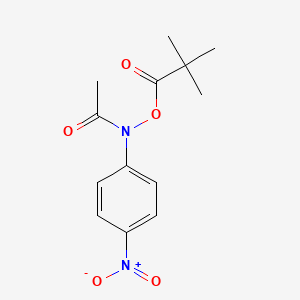
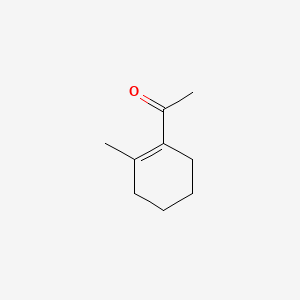
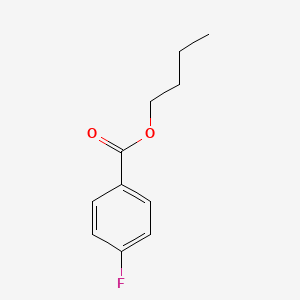
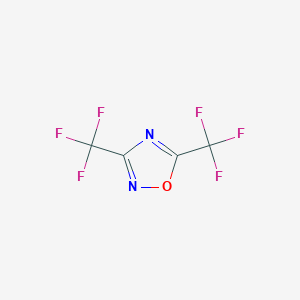
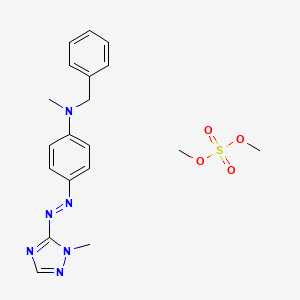
![N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B14159291.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(propan-2-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14159295.png)
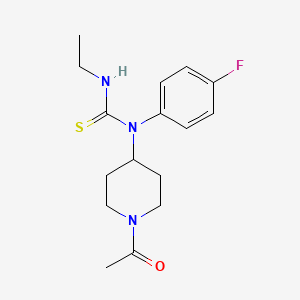
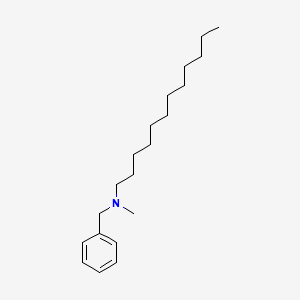
![1-[(E)-2-(benzenesulfonyl)ethenyl]-4-methylbenzene](/img/structure/B14159304.png)
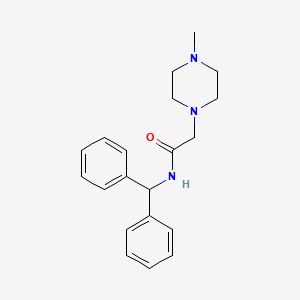

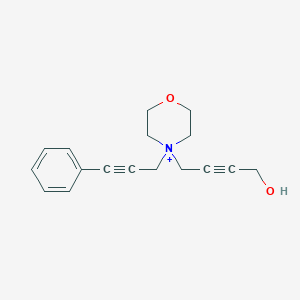
![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-methylbenzoate](/img/structure/B14159335.png)
